1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine

Catalog No.
S15541409
CAS No.
M.F
C18H19N3O3
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine

Product Name

1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine

IUPAC Name

(4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C18H19N3O3/c1-14-2-4-15(5-3-14)18(22)20-12-10-19(11-13-20)16-6-8-17(9-7-16)21(23)24/h2-9H,10-13H2,1H3

InChI Key

DADWTLLGYOSYQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine is a compound that belongs to the class of piperazine derivatives, characterized by the presence of a piperazine ring substituted with a benzoyl group and a nitrophenyl group. The molecular formula for this compound is C17H18N3O3C_{17}H_{18}N_{3}O_{3}, and it has a molecular weight of 314.34 g/mol. The structure features a central piperazine ring in a chair conformation, with the benzoyl and nitrophenyl groups attached to different nitrogen atoms of the piperazine, which contributes to its unique properties and potential biological activities .

The synthesis of 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine typically involves acylation reactions where 1-(4-nitrophenyl)piperazine reacts with various benzoyl chlorides. The reaction conditions often include the use of bases such as triethylamine or potassium carbonate in solvents like N,N-dimethylformamide or tetrahydrofuran. The general reaction scheme can be summarized as follows:

1 4 Nitrophenyl piperazine+Benzoyl ChlorideBase1 4 Methylbenzoyl 4 4 nitrophenyl piperazine\text{1 4 Nitrophenyl piperazine}+\text{Benzoyl Chloride}\xrightarrow{\text{Base}}\text{1 4 Methylbenzoyl 4 4 nitrophenyl piperazine}

The reaction typically yields the target compound alongside by-products that can be separated through crystallization or chromatography techniques .

Piperazine derivatives, including 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine, have been studied for their biological activities, particularly in pharmacology. These compounds may exhibit various effects such as:

  • Antidepressant Activity: Some studies suggest that piperazine derivatives can influence neurotransmitter systems, potentially offering antidepressant effects.
  • Antimicrobial Properties: Certain piperazines have demonstrated antimicrobial activity against various pathogens.
  • CNS Activity: The structure of these compounds allows for potential interactions with central nervous system receptors, which could lead to anxiolytic or sedative effects.

Further evaluation through biological assays is necessary to fully understand the scope of their pharmacological potential .

The synthesis methods for 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine include:

  • Acylation Reaction: This method involves reacting 1-(4-nitrophenyl)piperazine with 4-methylbenzoyl chloride in an organic solvent under basic conditions.
  • Solvent Evaporation: Following the reaction, the solvent is evaporated under reduced pressure, and the product is purified through recrystallization from suitable solvents like ethyl acetate.
  • Yield Optimization: Adjustments in reaction time, temperature, and concentration can optimize yields, which may reach up to 98% in some cases .

1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or anxiolytics.
  • Chemical Research: As a reference compound in studies investigating the structure-activity relationship of piperazine derivatives.
  • Material Science: Potential uses in creating novel materials or polymers due to its unique chemical structure .

Interaction studies involving 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine focus on its binding affinity to various receptors and enzymes. Techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to study conformational changes and interactions with biological macromolecules.
  • Molecular Docking Studies: To predict how this compound interacts at the molecular level with target proteins involved in neurotransmission.

These studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile .

Several compounds share structural similarities with 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine. Here are some examples:

Compound NameStructure FeaturesUnique Properties
1-Benzoyl-4-(3-chlorophenyl)piperazineBenzoyl group with chlorophenyl substitutionPotential anti-cancer activity
1-Benzoyl-4-(2-methoxyphenyl)piperazineBenzoyl group with methoxyphenyl substitutionEnhanced lipophilicity
1-(3-Nitrobenzoyl)-4-(2-fluorophenyl)piperazineNitro group on benzoyl and fluorophenyl substitutionIncreased receptor selectivity

These compounds differ mainly in their substituents on the piperazine ring, which can significantly alter their biological activity and pharmacokinetic properties. The unique combination of a methyl group and a nitrophenyl group in 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine may confer distinct advantages in terms of receptor binding and therapeutic efficacy compared to these similar compounds .

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

325.14264148 g/mol

Monoisotopic Mass

325.14264148 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-14

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